molecular formula C21H17ClFN7O B2541730 (4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920227-42-5

(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2541730
CAS No.: 920227-42-5
M. Wt: 437.86
InChI Key: JWUUETYFOULJAA-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H17ClFN7O and its molecular weight is 437.86. The purity is usually 95%.
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Biological Activity

The compound (4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, identified by its CAS number 923514-95-8, is a novel synthetic compound belonging to the class of triazolopyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClFN7OC_{21}H_{17}ClFN_7O, with a molecular weight of 437.9 g/mol. The structure features a triazole ring fused to a pyrimidine ring, along with chlorophenyl and fluorophenyl substituents, which influence its biological interactions.

PropertyValue
Molecular FormulaC21H17ClFN7O
Molecular Weight437.9 g/mol
CAS Number923514-95-8
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical cellular processes. Notably, it has been investigated for its inhibitory effects on lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers.

Inhibition of LSD1

Research has demonstrated that derivatives of the triazolopyrimidine scaffold exhibit significant inhibitory effects on LSD1 activity. For instance, one study identified a closely related compound with an IC50 value of 0.564 μM against LSD1, indicating potent inhibition. The inhibition of LSD1 leads to decreased cell migration and proliferation in cancer cell lines such as MGC-803 .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the triazolopyrimidine structure can enhance biological activity. Key findings include:

  • The presence of specific substituents on the phenyl rings can improve binding affinity to LSD1.
  • Compounds with a 2-thiopyridine moiety showed increased potency due to favorable interactions with amino acid residues in the active site of LSD1 .

Case Studies

Several case studies have evaluated the biological efficacy of related compounds:

  • Cancer Cell Proliferation :
    • In vitro studies indicated that treatment with triazolopyrimidine derivatives resulted in significant accumulation of H3K4me2, a substrate of LSD1, confirming the inhibitory action on this enzyme and subsequent modulation of gene expression linked to cancer progression .
  • Antibacterial Activity :
    • While primarily focused on cancer research, some derivatives have also shown moderate antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, suggesting a broader pharmacological potential .

Properties

IUPAC Name

(4-chlorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN7O/c22-15-6-4-14(5-7-15)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)17-3-1-2-16(23)12-17/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUUETYFOULJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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